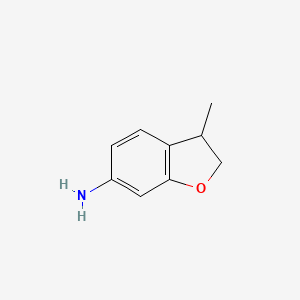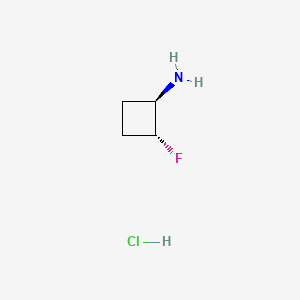
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom and an amine group on a cyclobutane ring, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and thiols are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of cyclobutanol or cyclobutylamine.
Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.
科学的研究の応用
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to biological targets and modulating their activity.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-Aminocyclobutanol hydrochloride
- (1R,2R)-2-Fluorocyclopentan-1-amine hydrochloride
- (1R,2R)-2-Fluorocyclohexan-1-amine hydrochloride
Uniqueness
(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amine groups on a cyclobutane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C4H9ClFN |
|---|---|
分子量 |
125.57 g/mol |
IUPAC名 |
(1R,2R)-2-fluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1 |
InChIキー |
GQAHXCYFXSZFDO-VKKIDBQXSA-N |
異性体SMILES |
C1C[C@H]([C@@H]1N)F.Cl |
正規SMILES |
C1CC(C1N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


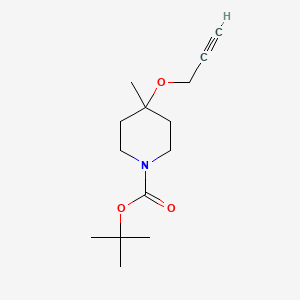
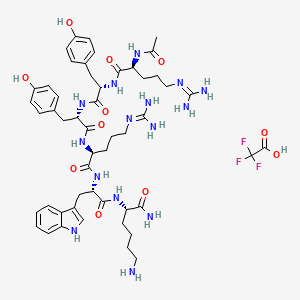
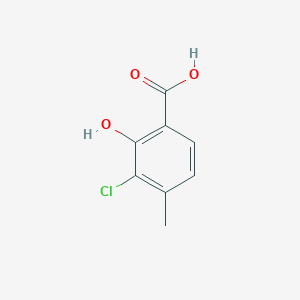
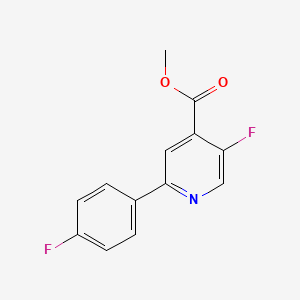
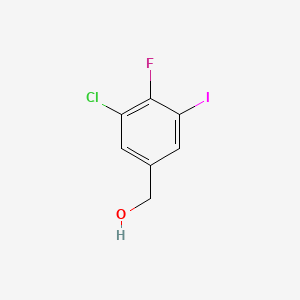
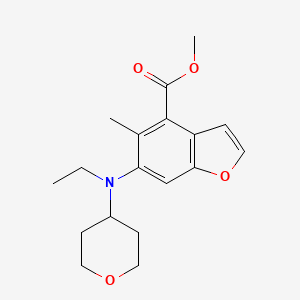
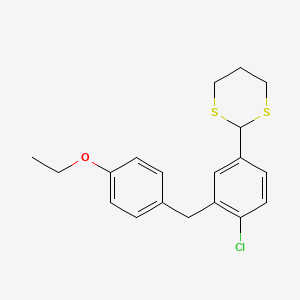
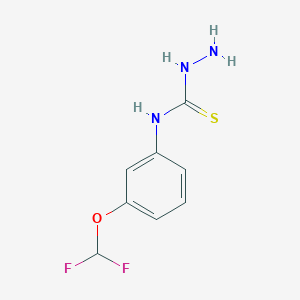
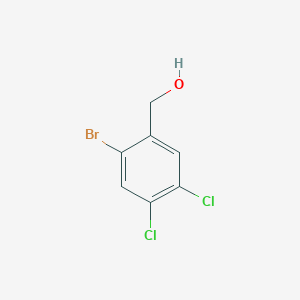
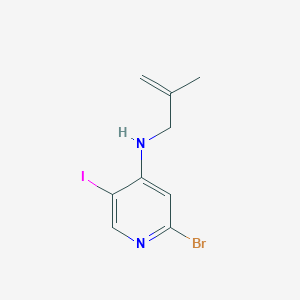
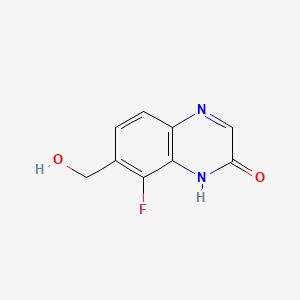
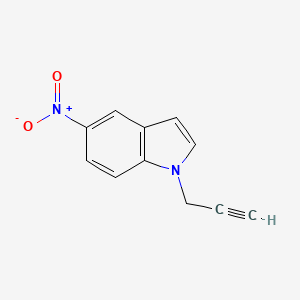
![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
